molecular formula C56H111N3O6S6 B8192606 Bamea-O16B

Bamea-O16B

Cat. No. B8192606
M. Wt: 1114.9 g/mol
InChI Key: WBCDKXLTOZQTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bamea-O16B is a useful research compound. Its molecular formula is C56H111N3O6S6 and its molecular weight is 1114.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bamea-O16B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bamea-O16B including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Short-Term Metabolism of Urea and Purine Cytokinins : Bamea-O16B is utilized to study the short-term metabolism of urea and purine cytokinins in soybean tissues. This research, conducted by Dyson, W., Fox, J., and McChesney, J. (1972), is detailed in the journal "Plant Physiology" (Dyson, Fox & McChesney, 1972).

  • Genome Editing : A 2019 study by Liu, J., Chang, J., and colleagues in "Advanced Materials" describes the efficiency of BAMEA-O16B lipid nanoparticles in delivering Cas9 mRNA and sgRNA into cells for genome editing within 24 hours post mRNA delivery. This broadens the therapeutic promise of mRNA and the CRISPR/Cas9 technique (Liu et al., 2019).

  • Antioxidant Activity and Probiotic Potential : B. longum LTBL16, which demonstrates strong antioxidant activity and potential as a probiotic, was studied by Huang, G., Pan, H., and others in 2019. Published in "Genomics," this research highlights the development and utilization prospects of this strain (Huang et al., 2019).

  • Gonococcal Viability and Drug Resistance : The essential roles of BamD and BamE in the β-barrel assembly machinery (BAM) for gonococcal viability are explored in a study by Sikora, A., Wierzbicki, I. H., et al. (2017) in "The Journal of Biological Chemistry". This research also discusses their structural and functional differences across species, aiding in the development of species-specific therapeutics to combat multidrug resistance (Sikora et al., 2017).

  • Enzymatic Activity in DNA Cleavage : Wilson, G., and Young, F. (1975) investigated Bam I, an enzyme from Bacillus amyloliquefaciens H, for its ability to cleave various DNA types. This study, published in the "Journal of Molecular Biology," provides insights into the enzyme's specificity and applications (Wilson & Young, 1975).

properties

IUPAC Name

2-(dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H111N3O6S6/c1-5-8-11-14-17-20-23-26-29-32-48-66-69-51-45-63-54(60)35-38-57-39-42-58(4)43-44-59(40-36-55(61)64-46-52-70-67-49-33-30-27-24-21-18-15-12-9-6-2)41-37-56(62)65-47-53-71-68-50-34-31-28-25-22-19-16-13-10-7-3/h57H,5-53H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCDKXLTOZQTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSSCCOC(=O)CCNCCN(C)CCN(CCC(=O)OCCSSCCCCCCCCCCCC)CCC(=O)OCCSSCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H111N3O6S6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1114.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bamea-O16B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.